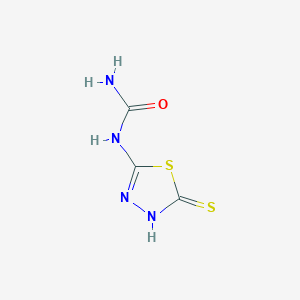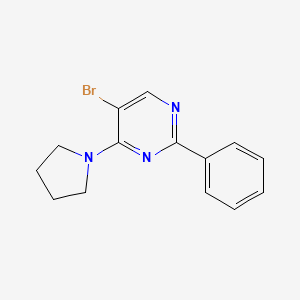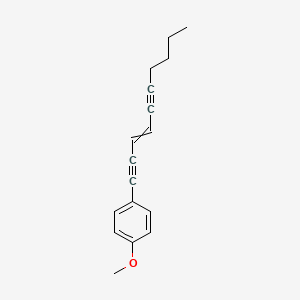
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
化学反応の分析
Types of Reactions
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .
科学的研究の応用
N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. In cancer cells, it induces apoptosis by activating specific signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds to N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)urea include other 1,3,4-thiadiazole derivatives such as:
- N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide
- 2-[3-(5-Mercapto-[1,3,4]thiadiazol-2-yl)-ureido]-N-methyl-3-phenylpropanamide
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .
特性
CAS番号 |
796845-27-7 |
|---|---|
分子式 |
C3H4N4OS2 |
分子量 |
176.2 g/mol |
IUPAC名 |
(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)urea |
InChI |
InChI=1S/C3H4N4OS2/c4-1(8)5-2-6-7-3(9)10-2/h(H,7,9)(H3,4,5,6,8) |
InChIキー |
JHVBVEMJUDLJAS-UHFFFAOYSA-N |
正規SMILES |
C1(=S)NN=C(S1)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)

![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)


![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)


